molecular formula C29H50O3 B14332461 Docosyl 4-hydroxybenzoate CAS No. 109236-76-2

Docosyl 4-hydroxybenzoate

Cat. No.: B14332461
CAS No.: 109236-76-2
M. Wt: 446.7 g/mol
InChI Key: RGJOGVBIFBEFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosyl 4-hydroxybenzoate is a long-chain alkyl ester derived from 4-hydroxybenzoic acid, where the hydroxyl group at the para position is esterified with a docosyl (C22H45) alcohol. This compound belongs to the broader class of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food due to their antimicrobial properties . Unlike shorter-chain parabens (e.g., methyl or propyl parabens), this compound’s extended alkyl chain confers distinct physicochemical properties, such as increased hydrophobicity and reduced water solubility, which may influence its applications in emulsification, stabilization, or sustained-release formulations .

Properties

CAS No.

109236-76-2

Molecular Formula

C29H50O3

Molecular Weight

446.7 g/mol

IUPAC Name

docosyl 4-hydroxybenzoate

InChI

InChI=1S/C29H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-32-29(31)27-22-24-28(30)25-23-27/h22-25,30H,2-21,26H2,1H3

InChI Key

RGJOGVBIFBEFMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl 4-hydroxybenzoate can be synthesized through the esterification of docosanol with 4-hydroxybenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Docosyl 4-hydroxybenzoate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the 4-hydroxybenzoate moiety can be oxidized to form quinones.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.

    Substitution: The aromatic ring of the 4-hydroxybenzoate moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Docosanol and 4-hydroxybenzoic acid.

    Substitution: Various substituted derivatives of 4-hydroxybenzoate.

Scientific Research Applications

Docosyl 4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Utilized in the production of cosmetics, such as moisturizers and sunscreens, due to its emollient properties.

Mechanism of Action

The mechanism of action of docosyl 4-hydroxybenzoate involves its interaction with cellular membranes and enzymes. The long alkyl chain of docosanol allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The 4-hydroxybenzoate moiety can interact with various enzymes, influencing biochemical pathways and exerting biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares docosyl 4-hydroxybenzoate with structurally related compounds, including short-chain parabens, long-chain esters, and cinnamate analogs:

Compound Alkyl Chain Length Molecular Weight (g/mol) Water Solubility Key Applications
Methyl 4-hydroxybenzoate C1 152.15 High Cosmetic preservative
Propyl 4-hydroxybenzoate C3 180.20 Moderate Food and drug preservation
This compound C22 ~436.6* Low Emulsifiers, sustained release
Tetracosyl 4-hydroxy-cinnamate C24 ~462.7 Very low Antioxidant, cytotoxic agent

*Calculated based on 4-hydroxybenzoic acid (138.12 g/mol) + docosanol (326.6 g/mol) – H2O.

Key Observations :

  • Chain Length and Solubility : Longer alkyl chains (e.g., C22 or C24) drastically reduce water solubility, making this compound more suitable for lipid-based formulations compared to short-chain parabens .
  • Functional Group Impact : Replacing the benzoate backbone with cinnamate (as in tetracosyl 4-hydroxy-cinnamate) introduces a conjugated double bond, altering electronic properties and biological activity. Cinnamate derivatives exhibit stronger antioxidant and cytotoxic effects, as seen in their superoxide scavenging (IC50 ~416–477 μM) and reduced cancer cell viability (67% at 50 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.